molecular formula C6H7NO2 B1230505 2-Aminobenzene-1,4-diol CAS No. 20734-68-3

2-Aminobenzene-1,4-diol

Cat. No.: B1230505
CAS No.: 20734-68-3
M. Wt: 125.13 g/mol
InChI Key: SBXKRBZKPQBLOD-UHFFFAOYSA-N
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Description

2-Aminobenzene-1,4-diol, also known as 2-amino-1,4-benzenediol, is an organic compound with the molecular formula C6H7NO2. It is a derivative of hydroquinone, where one of the hydrogen atoms in the benzene ring is replaced by an amino group. This compound is known for its role in various chemical reactions and its applications in different fields.

Biochemical Analysis

Biochemical Properties

Aminohydroquinone plays a crucial role in biochemical reactions, particularly in redox processes. It is known to interact with several enzymes and proteins, including polyphenol oxidases and peroxidases. These interactions often involve the oxidation of aminohydroquinone to its corresponding quinone form, which can then participate in further biochemical reactions. The compound’s ability to undergo redox cycling makes it a valuable electron donor in various biochemical pathways .

Cellular Effects

Aminohydroquinone has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, aminohydroquinone can interact with reactive oxygen species (ROS) and influence oxidative stress responses within cells. This interaction can lead to changes in gene expression and alterations in cellular metabolism. Additionally, aminohydroquinone has been observed to induce cytotoxic effects in certain cell types, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of aminohydroquinone involves its ability to undergo redox reactions and form quinone intermediates. These intermediates can bind to thiol groups in proteins, leading to enzyme inhibition or activation. Aminohydroquinone can also interact with DNA, causing changes in gene expression. The compound’s redox activity is central to its mechanism of action, as it can generate ROS and modulate cellular redox states .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aminohydroquinone can change over time due to its stability and degradation. Aminohydroquinone is relatively stable under controlled conditions, but it can degrade when exposed to light and air. Over time, the degradation products can influence cellular functions, leading to long-term effects on cell viability and metabolism. Studies have shown that prolonged exposure to aminohydroquinone can result in sustained oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of aminohydroquinone vary with different dosages in animal models. At low doses, the compound can exhibit antioxidant properties, protecting cells from oxidative damage. At higher doses, aminohydroquinone can become cytotoxic, leading to adverse effects such as tissue damage and organ toxicity. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxic effects at higher concentrations .

Metabolic Pathways

Aminohydroquinone is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It can be metabolized by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of various metabolites. These metabolic processes can influence the compound’s activity and its effects on cellular functions. Aminohydroquinone’s involvement in redox cycling also affects metabolic flux and the levels of key metabolites .

Transport and Distribution

Within cells, aminohydroquinone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s distribution can influence its localization and its effects on cellular functions. For example, aminohydroquinone can accumulate in mitochondria, where it can modulate mitochondrial function and induce oxidative stress .

Subcellular Localization

Aminohydroquinone’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments such as the mitochondria, nucleus, or endoplasmic reticulum. The compound’s localization can affect its activity and function, as it can interact with different biomolecules in these compartments. For instance, aminohydroquinone’s presence in the mitochondria can lead to changes in mitochondrial respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminobenzene-1,4-diol can be synthesized through several methods. One common method involves the reduction of 2-nitrohydroquinone. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 2,5-dihydroxyaniline with suitable reagents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitrohydroquinone. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzene-1,4-diol undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: It can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens and nucleophiles are used under specific conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-Aminobenzene-1,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzene-1,2-diol:

    2-Aminobenzene-1,3-diol:

Uniqueness

2-Aminobenzene-1,4-diol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its position of the amino group relative to the hydroxyl groups makes it particularly useful in certain synthetic pathways and applications.

Properties

IUPAC Name

2-aminobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXKRBZKPQBLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388510
Record name aminohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20734-68-3
Record name 2-Amino-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20734-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name aminohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-nitrobenzene-1,4-diol (3.00 g, 19.34 mmol) in ethanol (100 mL) was added 10% palladium on carbon (0.600 g, 0.564 mmol). After shaking under 40 psi of hydrogen for 2 hours, the mixture was filtered and the filtrated was concentrated under reduced pressure to provide the product as solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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